molecular formula C25H33ClN4O2S B1249431 Perphenazine 4-aminobutyrate CAS No. 751477-01-7

Perphenazine 4-aminobutyrate

Cat. No.: B1249431
CAS No.: 751477-01-7
M. Wt: 489.1 g/mol
InChI Key: BABFYCSPNDKXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BL-1020 involves the esterification of perphenazine with gamma-aminobutyric acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of BL-1020 would likely involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) could be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

BL-1020 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of BL-1020 .

Scientific Research Applications

BL-1020 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BL-1020 is structurally and mechanistically distinct from other antipsychotic compounds. Similar compounds include:

BL-1020’s uniqueness lies in its dual action as a dopamine antagonist and GABA agonist, which contributes to its pro-cognitive effects and reduced side effect profile compared to traditional antipsychotics .

Properties

Key on ui mechanism of action

In radioligand binding studies, BL-1020 displayed strong interaction with dopamine receptors especially D2L and D2S (Ki of 0.27 nM and 0.17 nM respectively), the serotonin receptor 5-HY2a (Ki 0.25 nM) as well as moderate interaction with the GABAA receptor (Ki 3.29 microK).

CAS No.

751477-01-7

Molecular Formula

C25H33ClN4O2S

Molecular Weight

489.1 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate

InChI

InChI=1S/C25H33ClN4O2S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2

InChI Key

BABFYCSPNDKXRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Synonyms

BL 1020
BL-1020
BL1020
perphenazine GABA este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.